![molecular formula C27H25N7O2 B2636279 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 920206-86-6](/img/structure/B2636279.png)

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

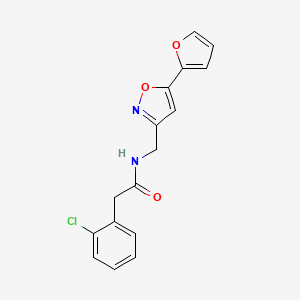

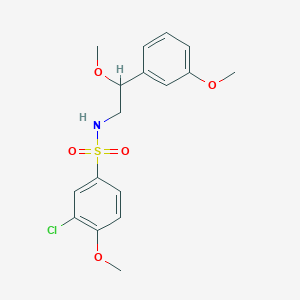

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a complex organic molecule that features a combination of triazolopyrimidine, piperazine, and naphthalene moieties

Wirkmechanismus

Target of Action

The primary target of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone, also known as 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(naphthalene-2-carbonyl)piperazine, is the enzyme phosphodiesterase (PDE). This enzyme plays a crucial role in cellular signaling by regulating the levels of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDE, the compound increases the levels of these cyclic nucleotides, leading to various physiological effects .

Mode of Action

This compound interacts with its target, phosphodiesterase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing the breakdown of cAMP and cGMP. As a result, the intracellular concentrations of these cyclic nucleotides increase, leading to enhanced signaling pathways that mediate various biological responses .

Biochemical Pathways

The inhibition of phosphodiesterase by this compound affects several biochemical pathways. Elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various target proteins, leading to changes in cellular functions such as muscle relaxation, vasodilation, and anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, crossing the blood-brain barrier. Metabolism occurs primarily in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound include increased levels of cAMP and cGMP, leading to enhanced signaling pathways. This results in physiological effects such as smooth muscle relaxation, vasodilation, and anti-inflammatory responses. These effects make the compound potentially useful in treating conditions like hypertension, erectile dysfunction, and inflammatory diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may increase its degradation rate. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetics and pharmacodynamics, impacting its overall efficacy.

: [Source 1] : [Source 2] : [Source 3] : [Source 4] : [Source 5] : [Source 6]

Biochemische Analyse

Biochemical Properties

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone has been shown to interact with various enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thus affecting cell cycle progression .

Cellular Effects

The compound has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit the growth of these cell lines, with IC50 values in the nanomolar range . The compound exerts its effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of CDK2 . This binding interaction inhibits the activity of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .

Temporal Effects in Laboratory Settings

The effects of the compound over time in laboratory settings have not been explicitly reported in the literature. The compound’s potent inhibitory activity against CDK2 and its significant cytotoxic activities against various cell lines suggest that it may have long-term effects on cellular function .

Metabolic Pathways

The specific metabolic pathways that the compound is involved in have not been reported in the literature. Given its inhibitory activity against CDK2, it may influence pathways related to cell cycle regulation .

Subcellular Localization

The subcellular localization of the compound has not been reported in the literature. Given its activity against CDK2, it may be localized to regions of the cell where this enzyme is active

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the ethoxyphenyl group. The piperazine ring is then incorporated, and finally, the naphthalen-2-ylmethanone moiety is attached. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Wissenschaftliche Forschungsanwendungen

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone:

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

Medicine: Its structure suggests potential as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.

Industry: The compound could be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone include:

4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

Indole, Benzimidazole, Quinoline: Fused heterocyclic compounds with aromatic properties.

Uniqueness

What sets This compound apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties not found in other similar compounds.

Eigenschaften

IUPAC Name |

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N7O2/c1-2-36-23-11-9-22(10-12-23)34-26-24(30-31-34)25(28-18-29-26)32-13-15-33(16-14-32)27(35)21-8-7-19-5-3-4-6-20(19)17-21/h3-12,17-18H,2,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAXFOOBXYKQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6C=C5)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B2636197.png)

![2-Ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide;hydrochloride](/img/structure/B2636198.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2636201.png)

![6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2636208.png)

![2-Chloro-N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]acetamide](/img/structure/B2636209.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate](/img/structure/B2636214.png)